hERG Cardiac Potassium Channel Blockade: Dolasetron Exhibits a 7.3-Fold Higher IC₅₀ Than Ondansetron, Indicating a Superior Cardiac Repolarization Safety Margin
In a direct head-to-head patch-clamp electrophysiology study using cloned human cardiac hERG K⁺ channels, dolasetron demonstrated an IC₅₀ of 5.95 μM for hERG current blockade, compared with 0.81 μM for ondansetron—a 7.3-fold difference indicating substantially lower affinity for the cardiac potassium channel responsible for repolarization [1]. Granisetron registered an IC₅₀ of 3.73 μM, and the active metabolite hydrodolasetron (MDL 74,156) recorded 12.1 μM. The submicromolar hERG affinity of ondansetron underlies the QT interval prolongation clinically reported with that agent, whereas dolasetron's ~6 μM IC₅₀ places it above typical therapeutic plasma concentrations, providing a wider cardiac safety margin [1][2]. In a separate clinical QTc study, dolasetron 100 mg IV produced a maximum placebo-corrected QTcF prolongation of 14.1 ms (upper 95% CI: 16.1 ms), while a supratherapeutic 300 mg dose produced 36.6 ms (upper 95% CI: 38.6 ms), demonstrating dose-dependent but manageable QT effects [3].
| Evidence Dimension | hERG cardiac K⁺ channel blockade IC₅₀ |
|---|---|
| Target Compound Data | Dolasetron IC₅₀ = 5.95 μM; Hydrodolasetron (MDL 74,156) IC₅₀ = 12.1 μM |
| Comparator Or Baseline | Ondansetron IC₅₀ = 0.81 μM; Granisetron IC₅₀ = 3.73 μM |
| Quantified Difference | Dolasetron hERG IC₅₀ is 7.3-fold higher than ondansetron (5.95 vs 0.81 μM); hydrodolasetron is 14.9-fold higher than ondansetron |
| Conditions | Cloned human HERG K⁺ channels expressed in mammalian cells; whole-cell patch-clamp electrophysiology; drug concentrations tested across micromolar range |
Why This Matters
For procurement decisions involving compounds used in patient populations with pre-existing cardiac risk factors, dolasetron's 7.3-fold lower hERG affinity relative to ondansetron translates into a measurably reduced proarrhythmic liability, supporting formulary selection where cardiac safety is a differentiating criterion.
- [1] Kuryshev YA, Brown AM, Wang L, Benedict CR, Rampe D. Interactions of the 5-hydroxytryptamine 3 antagonist class of antiemetic drugs with human cardiac ion channels. J Pharmacol Exp Ther. 2000;295(2):614–620. View Source
- [2] Rampe D, Roy ML, Dennis A, Brown AM. A mechanism for the proarrhythmic effects of cisapride: high affinity blockade of the human cardiac K⁺ channel HERG. FEBS Lett. 1997;417(1):28–32. (Comparative hERG data in antiemetic class context.) View Source
- [3] ANZEMET® Injection (dolasetron mesylate) Prescribing Information, Section 12.2: Effects on Electrocardiogram. sanofi-aventis U.S. LLC. DailyMed. View Source
